![molecular formula C7H6ClNO2 B3101600 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-24-2](/img/structure/B3101600.png)
4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
Descripción general
Descripción
“4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine” is an organic compound with the molecular formula C7H6ClNO2. It has been used in the synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which have shown potential as anti-seizure agents .
Synthesis Analysis
The synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which includes “this compound”, was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This one-pot three-component reaction has been found to be efficient, with a broad substrate scope, column chromatography free separations, and high yield of products .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of pyridine, which is sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis
The synthesized compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests . These analogs were also checked for neurotoxicity and hepatotoxicity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine has been explored in various chemical synthesis processes. Lechel et al. (2012) discovered the formation of iodo[1,3]dioxolo[4,5-c]pyridines during the synthesis of functionalized 5-iodopyridine derivatives, demonstrating its role in unexpected chemical pathways. This process involves the Hofmann–Löffler–Freytag reaction, underlining the compound’s significance in complex chemical reactions (Lechel et al., 2012). Similarly, Palamarchuk et al. (2019) showed the utility of 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine in the synthesis of new 2-aminomethyloxazolo[5,4-b]pyridine derivatives, highlighting its application in creating novel chemical structures (Palamarchuk et al., 2019).
Catalysis and Material Science
The compound has relevance in catalysis and material science. Catalani et al. (2010) synthesized 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of this compound. This synthesis process is significant for introducing metabolically stable derivatives in medicinal chemistry research, indicating potential applications in catalyst development and material science (Catalani et al., 2010).
Interactions and Crystal Structures
The compound also plays a role in the study of molecular interactions and crystal structures. Khrustalev et al. (2008) investigated the weak interactions in barbituric acid derivatives, where derivatives of [1,3]dioxolo[4,5-c]pyridine formed steady intermolecular sandwich-like complexes, stabilized by weak hydrogen bonds and π–π stacking (Khrustalev et al., 2008). Such studies are crucial for understanding the molecular architecture and designing new molecular materials.
Pharmaceutical Intermediate Synthesis
In pharmaceuticals, Gilbile et al. (2017) described the synthesis of 2-Chloromethyl-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, a drug for treating gastroesophageal reflux disease. This showcases the compound's utility in synthesizing intermediates for important pharmaceuticals (Gilbile et al., 2017).
Direcciones Futuras
The synthesized compounds, including “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine”, have shown significant anticonvulsant activity with a good toxicity profile . This leads us to anticipate the emergence of these analogs as valid leads for the development of future effective neurotherapeutic agents .
Propiedades
IUPAC Name |
4-(chloromethyl)-[1,3]dioxolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-3-5-7-6(1-2-9-5)10-4-11-7/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBIIXMBVTUGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3101518.png)

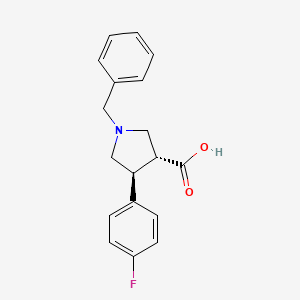
![2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride](/img/structure/B3101544.png)
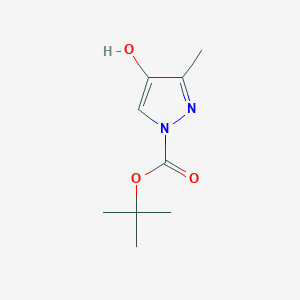
![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3101563.png)
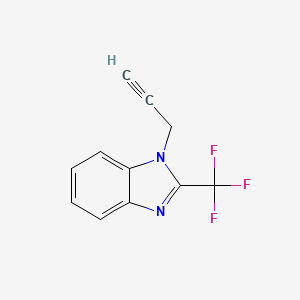
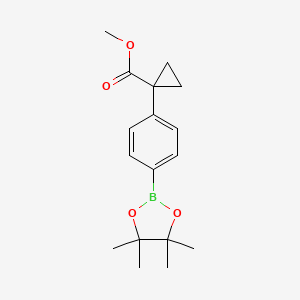
![D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3101588.png)
![(2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol](/img/structure/B3101597.png)

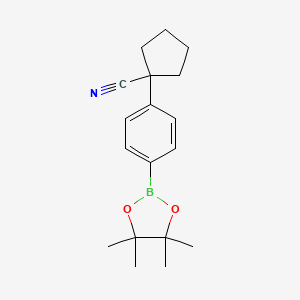
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide](/img/structure/B3101624.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide](/img/structure/B3101633.png)
